molecular formula C15H17N5O2 B2421636 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide CAS No. 1906529-73-4

6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide

カタログ番号: B2421636
CAS番号: 1906529-73-4
分子量: 299.334
InChIキー: HFECDVLRRWZRRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is a synthetically designed pyrimidine-4-carboxamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a morpholine substituent and a pyridin-4-ylmethyl amide group, structural motifs commonly associated with bioactive molecules . Pyrimidine derivatives are fundamental in biological systems and represent an important class of compounds with a wide spectrum of potential biological activities . Specifically, the pyrimidine-4-carboxamide scaffold is a recognized pharmacophore in neuroscience research. Structural analogs of this compound have been identified as potent and selective ligands for neuronal targets, such as the α7 nicotinic acetylcholine receptor (nAChR) . Activation of this receptor is a sought-after mechanism for investigating potential therapeutic pathways for cognitive deficits and inflammatory conditions . Furthermore, related compounds featuring the morpholino-pyrimidine core have been investigated as inhibitors of enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in endocannabinoid biosynthesis . This makes such compounds valuable tools for probing lipid-mediated signaling pathways in the brain and peripheral tissues . The presence of the morpholine group is a common feature in drug design, often utilized to optimize solubility and the pharmacokinetic properties of lead compounds . This product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or veterinary applications.

特性

IUPAC Name

6-morpholin-4-yl-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-15(17-10-12-1-3-16-4-2-12)13-9-14(19-11-18-13)20-5-7-22-8-6-20/h1-4,9,11H,5-8,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFECDVLRRWZRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with morpholine and pyridine-4-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the mixture is stirred and refluxed to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

化学反応の分析

Types of Reactions

6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups on the pyrimidine ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its functional groups and potentially alter its biological activity.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while oxidation and reduction can result in the formation of different functionalized compounds .

科学的研究の応用

6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Cancer Research: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the mitotic kinase Mps1, which plays a crucial role in cell division.

    Biological Studies: It is used in biological studies to investigate the mechanisms of cell cycle regulation and mitosis.

    Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new therapeutic agents targeting cancer and other diseases.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

作用機序

The mechanism of action of 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide involves the inhibition of the mitotic kinase Mps1. Mps1 is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division. By inhibiting Mps1, the compound disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

類似化合物との比較

Similar Compounds

    4-methyl-6-morpholinopyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit antiproliferative activity against cancer cells.

    Phenylpyridine-carboxamide derivatives: These compounds also contain a pyrimidine scaffold and have shown moderate cytotoxicity against various cancer cell lines.

Uniqueness

6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is unique due to its specific inhibition of the mitotic kinase Mps1, which distinguishes it from other pyrimidine derivatives that may target different molecular pathways. Additionally, its combination of a morpholine ring and a pyridine moiety contributes to its distinct chemical and biological properties.

生物活性

6-Morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a morpholino group and a pyridine moiety, which contribute to its unique biological properties. The presence of these functional groups enhances the compound's ability to interact with various biological targets.

Research indicates that 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide exhibits several mechanisms of action, particularly in cancer research:

  • Inhibition of Kinases : The compound has been noted for its ability to inhibit mitotic kinases such as Mps1, which plays a crucial role in cell division and cancer progression. This inhibition can disrupt the cell cycle, leading to apoptosis in cancer cells .
  • Molecular Docking Studies : Molecular docking simulations have shown favorable interactions with key residues in target proteins, indicating potential neuroprotective effects and selectivity towards specific kinases involved in cancer signaling pathways.

Biological Activity Overview

The biological activity of 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide has been evaluated through various studies:

Biological Activity Description References
Anticancer Activity Inhibits mitotic kinases, leading to reduced cell proliferation in cancer models.
Neuroprotective Effects Potential interactions with neuroprotective proteins suggest benefits in neurodegenerative diseases.
Antimicrobial Activity Similar compounds have shown antibacterial properties against various pathogens.

Case Studies

Several case studies have explored the efficacy of 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide:

  • Cancer Cell Lines : In vitro studies demonstrated that the compound effectively reduced proliferation in breast and lung cancer cell lines by inducing apoptosis through kinase inhibition.
  • Neuroprotection : A study highlighted its potential neuroprotective effects by showing improved outcomes in models of neurodegeneration, attributed to its interaction with ATF4 and NF-kB pathways.
  • Antimicrobial Evaluation : Although primarily focused on anticancer activity, related compounds have exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a broader therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications affect biological activity:

Modification Effect on Activity
Morpholine SubstitutionEnhances selectivity for kinase targets.
Pyridine MoietyImproves binding affinity to target proteins.
Carboxamide GroupInfluences solubility and bioavailability.

Research indicates that variations in these groups can lead to compounds with improved potency and selectivity for specific biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Palladium-catalyzed coupling for introducing aryl groups (e.g., Suzuki-Miyaura coupling for pyridine derivatives) .
  • Microwave-assisted synthesis to enhance reaction efficiency and reduce time .
  • Condensation reactions between pyrimidine-4-carboxylic acid derivatives and pyridin-4-ylmethylamine .
    • Optimization : Use HPLC or TLC to monitor reaction progress, and adjust solvent polarity (e.g., THF or DCM) and temperature (60–120°C) to improve yield and purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via 1H^1H- and 13C^{13}C-NMR shifts, focusing on morpholine (δ 3.6–3.8 ppm) and pyridine (δ 8.5–8.7 ppm) protons .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS expected m/z ~330 for [M+H]+^+) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in polar solvents (DMSO, DMF) due to carboxamide and morpholine groups; poorly soluble in water .
  • Stability : Stable at room temperature in inert atmospheres but sensitive to prolonged exposure to light or acidic/basic conditions. Store at -20°C in desiccated form for long-term stability .

Q. How can researchers design initial biological screening assays for this compound?

  • Protocol :

  • Enzyme Inhibition Assays : Test against kinases (e.g., PI3K or mTOR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via dose-response curves .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Approach :

  • Substitution at Pyridine and Morpholine Moieties : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) to enhance binding affinity to hydrophobic enzyme pockets .
  • Scaffold Hopping : Replace pyrimidine with triazine or pyrazine cores to evaluate bioactivity shifts .
    • Validation : Pair computational docking (AutoDock Vina) with in vitro assays to correlate structural modifications with activity .

Q. How can target identification be systematically approached for this compound?

  • Methods :

  • Chemical Proteomics : Use affinity-based pull-down assays with biotinylated analogs to isolate binding proteins .
  • Transcriptomic Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
    • Data Analysis : Integrate results with KEGG pathway enrichment to prioritize targets .

Q. What experimental designs mitigate contradictions in biological activity data across studies?

  • Solutions :

  • Standardized Assay Conditions : Control variables like serum concentration (e.g., 10% FBS) and incubation time (48–72 hours) .
  • Orthogonal Validation : Confirm hits with alternative assays (e.g., Western blot for protein expression alongside cytotoxicity data) .
    • Statistical Rigor : Use ANOVA with post-hoc tests to address variability; report p-values and confidence intervals .

Q. How can in vivo pharmacokinetic (PK) and toxicity studies be optimized for this compound?

  • Protocol :

  • PK Studies : Administer intravenously (1–5 mg/kg) in rodent models; collect plasma at 0, 1, 4, 8, 24 hours for LC-MS/MS analysis .
  • Toxicity Screening : Perform acute toxicity tests (OECD Guideline 423) with histopathology on liver and kidney tissues .
    • Challenges : Address low oral bioavailability via nanoformulation (e.g., liposomal encapsulation) .

Q. What computational tools are recommended for predicting metabolic pathways and off-target effects?

  • Tools :

  • CYP450 Metabolism Prediction : Use StarDrop or ADMET Predictor to identify vulnerable sites (e.g., morpholine ring oxidation) .
  • Off-Target Profiling : Employ SwissTargetPrediction or SEA to assess kinase selectivity .
    • Validation : Cross-reference with experimental CYP450 inhibition assays (e.g., human liver microsomes) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。